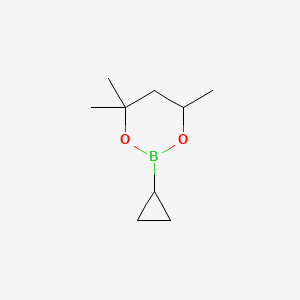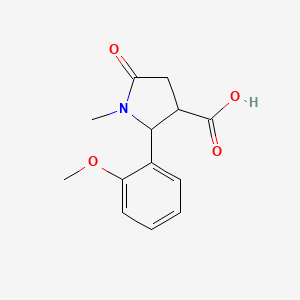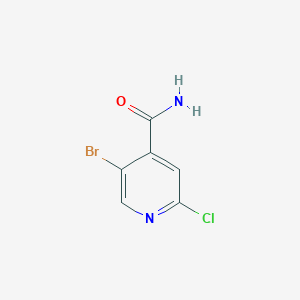![molecular formula C17H20N2O2S B1452348 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline CAS No. 1220033-79-3](/img/structure/B1452348.png)
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline
Descripción general
Descripción
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline is a chemical compound with the molecular formula C17H20N2O2S . It has a molecular weight of 316.42 . This compound is used in various scientific research due to its unique structure.
Molecular Structure Analysis
The molecular structure of 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline consists of a dihydroquinolinyl group attached to an ethylsulfonyl aniline group . The exact structure can be found in the MOL file with the MDL Number: MFCD13562286 .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
The compound has been studied for its potential as a tubulin polymerization inhibitor . Tubulin is a key protein involved in cell division, and its inhibition can prevent the proliferation of cancer cells. A derivative of this compound exhibited strong inhibitory effects on the proliferation of HeLa cells, indicating its promise as an anti-cancer agent .
Blood Coagulation Inhibition
Research into derivatives of this compound has shown potential for the development of dual inhibitors of blood coagulation factors Xa and XIa . These factors are critical in the blood coagulation cascade, and their inhibition could lead to new anticoagulant therapies for cardiovascular diseases .
Synthesis of Imidazoles
While not directly related to the compound , the synthesis of imidazoles is a significant area of research. Imidazoles are key components in various applications, and the methodologies developed could potentially be applied to the synthesis of derivatives of “5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline” for diverse applications .
Safety and Hazards
Propiedades
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-22(20,21)17-10-9-14(12-15(17)18)19-11-5-7-13-6-3-4-8-16(13)19/h3-4,6,8-10,12H,2,5,7,11,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFFSNXFHRJUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)


![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)
![Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)
![[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)




![8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1452286.png)
